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The Stimulator of Interferon Genes (STING) protein is a central hub in the innate immune
system, responsible for detecting cytosolic DNA and cyclic dinucleotides (CDNSs), which are
hallmarks of infection or cellular damage. Activation of the STING pathway is a promising
strategy in immunotherapy. However, the human population exhibits several common
polymorphisms (variants or haplotypes) of the STING protein, which can significantly alter
ligand binding and subsequent immune activation. Furthermore, certain mutations result in
constitutive, ligand-independent activation, leading to autoinflammatory diseases like STING-
associated vasculopathy with onset in infancy (SAVI).[1][2]

This guide provides a comparative analysis of the binding of key cyclic dinucleotides—the
endogenous human ligand 2'3'-cGAMP and the bacterial ligands cyclic-di-AMP and cyclic-di-
GMP—to common STING variants. Understanding these differences is critical for the
development of STING agonists that are effective across the diverse human population.

Data Presentation: Ligand Binding Affinities

The binding affinity of various cyclic dinucleotides to different human STING variants is a key
determinant of the downstream immune response. The following table summarizes the inhibitor
constant (Ki) values, a measure of binding affinity where a lower value indicates stronger
binding, for major STING variants. Data is primarily derived from Homogeneous Time-Resolved
Fluorescence (HTRF) competitive binding assays.
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Ligand STING Variant Binding Affinity (Ki) Reference
2'3'-cGAMP WT (R232) ~2.5nM [3]
H232 MM range (low affinity)  [4]
nM range (high

AQ affinity)g " )

c-di-AMP WT (R232) Potent binder [3]
H232 UM range (low affinity)  [4]

AQ ~100 nM range [5]

c-di-GMP WT (R232) Potent binder [3]
H232 UM range (low affinity)  [4]

AQ ~100 nM range [5]

Note on "ApApG": The term "ApApG" is not standard nhomenclature for a common STING
ligand. The data presented here focuses on well-characterized cyclic dinucleotides. It is
possible "ApApG" refers to a specific synthetic analog or a variation of a di-adenylate
compound like c-di-AMP.

Key Observations:

e The H232 variant, present in approximately 13.7% of the population, exhibits significantly
lower affinity for natural cyclic dinucleotides compared to the wild-type (WT) R232 protein.[4]
[6] This can lead to a dampened innate immune response.[6]

e The AQ variant (A230/Q293), found in about 5.2% of the population, generally maintains
high-affinity binding for 2'3'-cGAMP.[5][7]

» Disease-causing SAVI variants (e.g., N154S, V155M, G158A) are gain-of-function mutations
that cause constitutive STING activation and signaling in the absence of ligand binding.[1][8]
[9] Therefore, ligand affinity is not the primary driver of their pathogenic activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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